Enhanced Oxidative Addition Reactivity of 4-Bromo Substituent in Suzuki Coupling vs. 4-Chloro Analogs
The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura reaction is critical for overall efficiency. The established relative reactivity order for leaving groups on the aryl electrophile is I > OTf > Br >> Cl [1]. Consequently, 4-Bromo-3-hydroxyphenylboronic acid can be expected to undergo faster and more efficient oxidative addition with a palladium(0) catalyst compared to its direct analog, 4-chloro-3-hydroxyphenylboronic acid (CAS 915201-06-8).
| Evidence Dimension | Relative reactivity of halogen leaving group in oxidative addition |
|---|---|
| Target Compound Data | 4-Bromo substituent (Intermediate reactivity; faster than Cl, slower than I) |
| Comparator Or Baseline | 4-Chloro substituent (Low reactivity; significantly slower than Br) [1] |
| Quantified Difference | Relative reactivity: I > Br > Cl (qualitative but widely accepted trend). |
| Conditions | Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling, oxidative addition step. |
Why This Matters
The enhanced reactivity of the bromo substituent enables higher yields and/or milder reaction conditions, a critical factor for synthesizing sensitive complex molecules.
- [1] Chemhui. Suzuki偶联会出现Cl活性比Br高? Retrieved 2026-04-21. View Source
